molecular formula C10H7Cl2F3O B8484181 alpha-Chloro-beta-(2-chloro-5-trifluoromethylphenyl)propionaldehyde

alpha-Chloro-beta-(2-chloro-5-trifluoromethylphenyl)propionaldehyde

Cat. No.: B8484181
M. Wt: 271.06 g/mol
InChI Key: LRTHASBNAPNOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Chloro-beta-(2-chloro-5-trifluoromethylphenyl)propionaldehyde is a useful research compound. Its molecular formula is C10H7Cl2F3O and its molecular weight is 271.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7Cl2F3O

Molecular Weight

271.06 g/mol

IUPAC Name

2-chloro-3-[2-chloro-5-(trifluoromethyl)phenyl]propanal

InChI

InChI=1S/C10H7Cl2F3O/c11-8(5-16)4-6-3-7(10(13,14)15)1-2-9(6)12/h1-3,5,8H,4H2

InChI Key

LRTHASBNAPNOLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(C=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

195.5 g (1 mole) of 2-chloro-5-trifluoromethylaniline are added to a mixture of 280 ml of concentrated HCl and 280 ml of acetic acid. After the mixture has been cooled to 0° C., 75 g of NaNO2 dissolved in 150 ml of water are slowly added to the mixture, the temperature being maintained between 0° and 3° C. At the same temperature, a mixture of 5 g of CaO and 60 g of acrolein dissolved in 250 ml of acetone is then introduced. A solution of 1 g of CuCl in 20 ml of concentrated HCl is then added; the temperature is maintained between 5° and 10° C. The evolution of nitrogen ceases after a reaction time of 1 hour. The α-chloro-β-(2-chloro-5-trifluoromethyl-phenyl)propionaldehyde is extracted by ether and washed in water. After drying and removal of the solvent the product is distilled at a reduced pressure. 135 g, corresponding to a 50% yield, of a slightly yellowish oil distilling between 98° and 100° C. at a pressure of 0.5 mm are obtained.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
CuCl
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
195.5 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
CaO
Quantity
5 g
Type
reactant
Reaction Step Four
Name
acrolein
Quantity
60 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

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